molecular formula C14H11NO5S B2426625 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde CAS No. 339276-48-1

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde

Cat. No.: B2426625
CAS No.: 339276-48-1
M. Wt: 305.3
InChI Key: FHSWSWNLKDKHHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde typically involves the following steps:

    Sulfonylation: The addition of the phenylsulfonyl group.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde, a compound with the molecular formula C13H11N1O4S1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with phenylsulfonylmethyl chloride under alkaline conditions. The resulting compound is characterized by its sulfonamide and aldehyde functional groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been studied for its inhibitory effects on serine proteases, particularly in the context of antiviral activity against Hepatitis C virus (HCV) . The mechanism involves binding to the active site of the protease, preventing substrate cleavage and viral replication.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains. This is likely due to its ability to disrupt bacterial cell wall synthesis or function .

Case Studies

  • Antiviral Activity : In a study examining compounds for HCV treatment, this compound was identified as a potent inhibitor of the NS3 serine protease. The IC50 value was determined to be in the low micromolar range, indicating significant antiviral potential .
  • Antibacterial Studies : A series of experiments tested the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity .

Data Table: Biological Activity Summary

Activity Type Target IC50/MIC Value Reference
AntiviralHCV NS3 ProteaseLow µM
AntibacterialStaphylococcus aureus32 µg/mL

Properties

IUPAC Name

3-(benzenesulfonylmethyl)-4-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-9-11-6-7-14(15(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSWSWNLKDKHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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